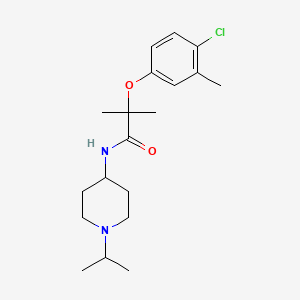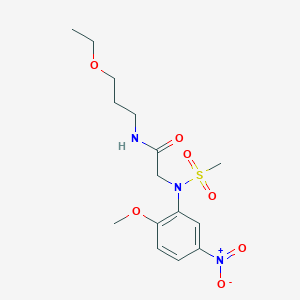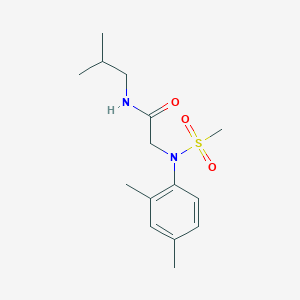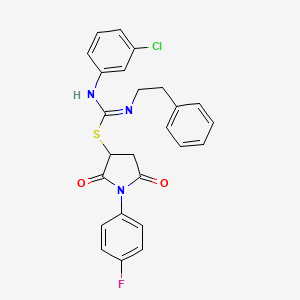![molecular formula C13H9BrClFN2 B4974036 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide involves the inhibition of the NF-kB signaling pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. By inhibiting this pathway, this compound can reduce inflammation, promote cell death in cancer cells, and prevent viral replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also induce apoptosis in cancer cells, leading to tumor growth inhibition. Additionally, this compound can inhibit viral replication by targeting viral proteins.
実験室実験の利点と制限
One of the advantages of using 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide. One area of interest is its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research on the use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
This compound is a promising compound with potential applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide involves the reaction of 4-fluoroaniline with 2-chloropyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with imidazole to form the final product. This synthesis method has been optimized to achieve a high yield of the compound with minimal impurities.
科学的研究の応用
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, viral infections, and autoimmune disorders.
特性
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2.BrH/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9;/h1-8H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNINPBRXNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)



![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)
